3-Methyl-1-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-methyl-1-({2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}amino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3]benzimidazole core, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-({2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}amino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro and Trifluoromethyl Groups: These groups can be introduced via nitration and trifluoromethylation reactions, respectively.
Coupling Reactions: The final step involves coupling the pyrido[1,2-a][1,3]benzimidazole core with the nitro and trifluoromethyl-substituted aniline derivative using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-({2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}amino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the trifluoromethyl position.
Scientific Research Applications
3-methyl-1-({2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}amino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-methyl-1-({2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}amino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the pyrido[1,2-a][1,3]benzimidazole core.
3-Methyl-1,2,4-triazole: Contains a similar triazole ring but differs in the overall structure and functional groups.
Uniqueness
3-methyl-1-({2-[2-nitro-4-(trifluoromethyl)anilino]ethyl}amino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its combination of a pyrido[1,2-a][1,3]benzimidazole core with nitro and trifluoromethyl groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C22H17F3N6O2 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
3-methyl-1-[2-[2-nitro-4-(trifluoromethyl)anilino]ethylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H17F3N6O2/c1-13-10-20(30-18-5-3-2-4-17(18)29-21(30)15(13)12-26)28-9-8-27-16-7-6-14(22(23,24)25)11-19(16)31(32)33/h2-7,10-11,27-28H,8-9H2,1H3 |
InChI Key |
WDMUUUNXKHEHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCNC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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